1,4-Dihydro-6-nitroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-6-nitroquinoxaline-2,3-dione, also known by synonyms such as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione , is a chemical compound with the molecular formula C₈H₅N₃O₄ . It appears as a light yellow to yellow to orange powder or crystal . This compound belongs to the class of quinoxalines , which are heterocyclic compounds containing a quinoxaline ring system.
Molecular Structure Analysis
The molecular structure of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione consists of a quinoxaline ring with a nitro group (NO₂) and a carbonyl group (C=O) at specific positions. The compound’s empirical formula is C₈H₆N₂O₂ , and its molecular weight is 207.15 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
- Anti-Microbial Activity : These compounds have also been explored for their anti-microbial properties .
- Anti-Convulsant Activity : Some quinoxaline derivatives have shown anti-convulsant activity .
- Anti-Tuberculosis Activity : There’s research indicating that quinoxaline derivatives could be effective against tuberculosis .
- Anti-Malarial Activity : Quinoxaline derivatives have been synthesized and tested for antimalarial activity .
- Anti-Leishmanial Activity : These compounds have also been studied for their potential anti-leishmanial activities .
- Anti-HIV Activity : Quinoxaline derivatives have been studied for their potential anti-HIV activities .
- Anti-Inflammatory Activity : These compounds have shown anti-inflammatory properties .
- Anti-Oxidant Activity : Quinoxaline derivatives have been explored for their antioxidant properties .
- Anti-Alzheimer’s Activity : Some quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
- Anti-Diabetic Activity : These compounds have been studied for their potential anti-diabetic activities .
- Anti-COVID Activity : Quinoxaline derivatives have been studied for their potential anti-COVID activities .
- Anti-Dengue Activity : Quinoxaline derivatives have been studied for their potential anti-dengue activities .
- Anti-Parkinson’s Activity : These compounds have shown potential in the treatment of Parkinson’s disease .
- 5HT3 Receptor Antagonist Activity : Some quinoxaline derivatives have shown 5HT3 receptor antagonist activity .
- Anti-Amoebiasis Activity : These compounds have been studied for their potential anti-amoebiasis activities .
- Anti-Glaucoma Activity : Quinoxaline derivatives have been explored for their anti-glaucoma properties .
- Antithrombotic Activity : Some quinoxaline derivatives have shown antithrombotic activity .
Safety And Hazards
properties
IUPAC Name |
6-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLSFWVYNAKAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
CAS RN |
2379-56-8 |
Source
|
Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.